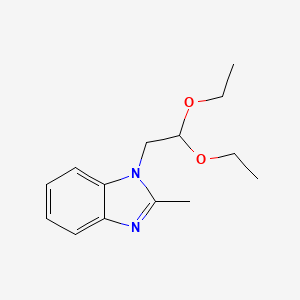

1-(2,2-Diethoxyethyl)-2-methylbenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol” is a chemical compound with the molecular formula C14H20N2O3 . It has an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da .

Synthesis Analysis

While specific synthesis methods for “1-(2,2-Diethoxyethyl)-2-methylbenzimidazole” were not found, similar compounds have been synthesized through various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol” consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol” include an average mass of 264.320 Da and a monoisotopic mass of 264.147400 Da .Scientific Research Applications

Antiallergic Activity

Benzimidazole derivatives have been investigated for their potential antiallergic properties. One study synthesized acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones and tested their activity in the rat passive cutaneous anaphylaxis (PCA) assay. Many compounds displayed activity comparable to disodium cromoglycate (DSCG) and, unlike DSCG, some showed activity when tested orally, suggesting their potential as antiallergic agents (Wade et al., 1983).

Corrosion Inhibition

Benzimidazole derivatives, including 2-aminobenzimidazole and its variants, have been studied for their ability to inhibit the corrosion of iron in hydrochloric acid solutions. These compounds suppressed both cathodic and anodic processes of iron corrosion by adsorbing on the iron surface. The efficiency of these inhibitors increases with increasing inhibitor concentration, highlighting their importance in industrial applications to prevent metal corrosion (Khaled, 2003).

Antiprotozoal Activity

Research on novel 1-methylbenzimidazole derivatives has shown significant antiprotozoal activity against Giardia intestinalis and Trichomonas vaginalis. These compounds, especially those with a 2-ethoxycarbonyl group, exhibited higher activity than metronidazole, the standard treatment, suggesting their potential as antiprotozoal agents (Valdez-Padilla et al., 2009).

Environmental Degradation

A study isolated Rhodococcus erythropolis strain djl-11 from carbendazim-contaminated soil, which showed a high efficiency in degrading carbendazim, a widely used fungicide. This bacterium could metabolize carbendazim as the sole source of carbon and nitrogen, indicating its potential for bioremediation of contaminated environments (Zhang et al., 2013).

Antimicrobial Activity

Benzimidazole derivatives have also been synthesized and tested for their antimicrobial properties. A study explored the synthesis of new benzimidazole derivatives and evaluated their antimicrobial and molluscicidal activities. The research suggested that these compounds could serve as effective agents in treating infections and controlling mollusc populations, potentially beneficial in agricultural and healthcare settings (Nofal et al., 2002).

properties

IUPAC Name |

1-(2,2-diethoxyethyl)-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-17-14(18-5-2)10-16-11(3)15-12-8-6-7-9-13(12)16/h6-9,14H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFIYWSIUUXPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=NC2=CC=CC=C21)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Diethoxyethyl)-2-methylbenzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2884535.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2884541.png)

![4-Chlorobenzyl 7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2884542.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2884543.png)

![1-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2884546.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)